Ethyl 6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylate
Description
Historical Context and Discovery
Ethyl 6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylate (CAS: 848316-19-8) emerged as a structurally unique heterocyclic compound during late 20th-century pharmaceutical research. While its exact discovery timeline remains undocumented in public literature, its synthesis methodology aligns with advancements in fused pyrimidine chemistry reported in the 1970s. Patent US4007187A (1974) first described furo[2,3-d]pyrimidines as bioactive agents, laying groundwork for derivatives like this compound. Early synthetic routes involved cyclocondensation of α-chloroketones with pyrimidine precursors, as demonstrated in PMC2538949 (2005), which detailed analogous furopyrimidine syntheses.
The compound gained prominence through its role as an intermediate in phosphoinositide 3-kinase (PI3K) inhibitor development, notably in the synthesis of WAY-647361. Commercial availability since the early 2000s (e.g., Sigma-Aldrich LIF514347236) facilitated broader pharmacological exploration.
Importance in Heterocyclic Chemistry
This molecule exemplifies the structural versatility of fused heterocycles, combining:
- Furan ring : Provides electron-rich aromaticity for electrophilic substitutions.
- Dihydropyrimidine core : Enables hydrogen bonding and tautomerism.
- Ester moiety : Enhances solubility and serves as a handle for derivatization.
Position within Furo[2,3-d]pyrimidine Class of Compounds
This derivative occupies a distinct niche due to its substitution pattern:
Table 2: Comparative Analysis of Furo[2,3-d]pyrimidine Derivatives
Unique attributes of Ethyl 6-methyl-4-oxo...carboxylate include:
- Steric effects : Methyl at C6 prevents π-stacking, favoring planar binding in enzyme active sites.
- Electrophilic C5 : The ester group directs regioselective functionalization, as seen in Huisgen cycloadditions.
- Hydrogen-bonding capacity : The 4-oxo and N3-H groups enable interactions with biological targets like VEGFR-2 (IC~50~ = 38.72 nM).
Recent studies highlight its utility in generating tricyclic analogs via Suzuki couplings, enhancing kinase selectivity. This positions the compound as a cornerstone for developing isoform-specific PI3Kδ inhibitors.
Propriétés
IUPAC Name |
ethyl 6-methyl-4-oxo-3H-furo[2,3-d]pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c1-3-15-10(14)6-5(2)16-9-7(6)8(13)11-4-12-9/h4H,3H2,1-2H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMZKPGQSMMFKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C(=O)NC=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
Similar compounds, such as triazole-pyrimidine hybrids, have been studied for their neuroprotective and anti-neuroinflammatory properties. These compounds interact with human microglia and neuronal cell models.
Mode of Action
Related compounds have shown promising neuroprotective and anti-inflammatory properties. They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells. They also reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells.
Activité Biologique
Ethyl 6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and highlighting its potential therapeutic applications.
Chemical Structure and Synthesis
This compound can be synthesized through various methods, including the Biginelli reaction. This reaction typically involves the condensation of aryl aldehydes, ethyl acetoacetate, and urea or thiourea in the presence of a Lewis acid catalyst. The resulting compounds have been characterized using techniques such as IR, NMR, and mass spectrometry to confirm their structures and purity .
Antioxidant Activity
One of the prominent biological activities of this compound is its antioxidant properties. Studies have demonstrated that derivatives of this compound exhibit significant free radical scavenging activity. For instance, compounds synthesized from this core structure showed promising results in DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, indicating their potential as antioxidants .
Antimicrobial Activity
Research has indicated that ethyl 6-methyl-4-oxo derivatives possess antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains. A study highlighted that specific derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis. For example, certain derivatives have been shown to affect cell cycle progression in human cancer cell lines, leading to increased rates of cell death .
Case Studies
- Antioxidant Screening : A series of ethyl 6-methyl derivatives were screened for antioxidant activity using DPPH and ABTS assays. The results indicated that some derivatives exhibited IC50 values comparable to standard antioxidants like ascorbic acid.
- Antimicrobial Efficacy : In a study assessing antimicrobial activity against clinical isolates, several derivatives demonstrated minimum inhibitory concentrations (MICs) below 100 µg/mL against both Gram-positive and Gram-negative bacteria.
- Cytotoxicity Assays : The cytotoxic effects on various cancer cell lines (e.g., HeLa and MCF-7) were evaluated using MTT assays. Results showed that certain compounds led to a significant reduction in cell viability at low micromolar concentrations.
Data Table: Summary of Biological Activities
Applications De Recherche Scientifique
Pharmacological Properties
1. Antiviral Activity
Research indicates that compounds in the pyrimidine series exhibit notable antiviral properties. Ethyl 6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylate has been investigated for its efficacy against viruses such as HIV. Studies have shown that related derivatives can inhibit viral replication effectively, with EC50 values indicating potential for further development as anti-HIV agents .
2. Anticancer Activity
The compound has demonstrated promising anticancer properties. In vitro studies reveal that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, substituted dihydropyrimidines have shown IC50 values less than 10 µM against human melanoma (UACC-62) and breast cancer (MCF-7) cells . This suggests that structural modifications can enhance anticancer activity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| DHPM7 | MCF-7 | <10 |
| DHPM8 | UACC-62 | <10 |
3. Anti-inflammatory Activity
this compound has also been noted for its anti-inflammatory effects. Research indicates that it can inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. Compounds with similar structures have shown IC50 values comparable to established anti-inflammatory drugs like celecoxib, highlighting their therapeutic potential in managing inflammatory diseases .
Case Studies
Case Study 1: Antiviral Efficacy
A comparative study on pyridopyrimidine derivatives highlighted the strong interaction of certain compounds with HIV integrase, suggesting a mechanism of action applicable to this compound. This finding supports further exploration into its use as an antiviral agent .
Case Study 2: Anticancer Screening
Systematic screening of dihydropyrimidine derivatives revealed that specific modifications significantly enhance anticancer activity. For instance, the introduction of electron-withdrawing groups was found to improve cytotoxicity against various cancer cell lines, providing insights into optimizing this compound for therapeutic applications .
Case Study 3: Anti-inflammatory Mechanism
Research on the anti-inflammatory properties of pyrimidines demonstrated that certain derivatives effectively reduce the expression of inducible nitric oxide synthase (iNOS) and COX enzymes in vitro. These findings suggest a potential therapeutic application for this compound in treating inflammatory conditions .
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The furo[2,3-d]pyrimidine scaffold is highly tunable, with modifications at positions 2, 4, and 6 significantly altering biological activity and physicochemical properties. Below is a comparative analysis of key analogs:
Table 1: Structural Comparison of Furo[2,3-d]pyrimidine Derivatives
Pharmacological and Physicochemical Properties
- Target Compound : Moderate lipophilicity (logP ~2.1) due to the ethyl ester; used as a scaffold for PI3K-α inhibitors .
- Piperazinyl Derivatives : Lower logP (~1.5) and improved water solubility, enhancing bioavailability .
- Thienopyrimidine Analogs: Higher metabolic stability due to sulfur’s resistance to oxidative degradation .
Q & A
Q. What are the common synthetic routes for preparing ethyl 6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylate?
The compound is typically synthesized via cyclization reactions under acidic conditions. For example, refluxing a precursor (e.g., ethyl 3,4-dihydro-6-methyl-4-oxo-2-arylamino-furo[2,3-d]pyrimidine-5-carboxylate) with acetic anhydride and formic acid at 130°C for 48 hours yields the target compound. Purification involves recrystallization from solvents like hexane/ethyl acetate, with characterization via NMR (e.g., δ 12.56 ppm for NH, 8.09 ppm for pyrimidine proton) . Alternative routes include alkylation of intermediates using alkyl halides in acetonitrile with KCO as a base .
Q. How is the compound characterized in academic research?
Key characterization methods include:
- NMR : Peaks for the ethyl ester group (δ 4.27 ppm, quartet; 1.30 ppm, triplet), methyl substituents (δ 2.68 ppm), and aromatic protons (if present) .
- X-ray crystallography : Used to confirm molecular geometry and hydrogen-bonding patterns (e.g., triclinic crystal system, space group) .
- Elemental analysis and mass spectrometry : Validate molecular formula and purity .
Q. What solvents and reaction conditions are optimal for functionalizing this compound?
Functionalization often occurs via nucleophilic substitution or condensation. For example:
- Alkylation : Dry acetonitrile with KCO at 65–70°C .
- Amination : DMF with HATU/DIEA coupling agents at room temperature . Polar aprotic solvents (DMF, CHCN) are preferred for solubility and reactivity .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data be resolved for derivatives of this compound?
Discrepancies in bond lengths or angles (e.g., mean C–C bond deviation of 0.004 Å ) may arise from thermal motion or disorder. Refinement using SHELXL software with high-resolution data (e.g., MoKα radiation, λ = 0.71073 Å) and hydrogen-bonding restraints can improve accuracy. Graph set analysis (e.g., Etter’s methodology) helps interpret intermolecular interactions .
Q. What strategies improve yield in multi-step syntheses of furo[2,3-d]pyrimidine derivatives?
Q. How does substituent variation impact biological activity in anticancer studies?
Derivatives with 2,4-diamino or 4-alkoxy groups show enhanced activity. For instance, ethyl-6-methyl-4-(4-methylpiperazin-1-yl)-2-(phenylamino)furo[2,3-d]pyrimidine-5-carboxylate inhibits A459 lung cancer cells (IC < 10 μM) due to improved solubility and target binding . Structure-activity relationship (SAR) studies using molecular docking (e.g., VEGFR-2 inhibition) guide rational design .
Q. What challenges arise in conformational analysis of the dihydrofuropyrimidine ring?
Puckering coordinates (e.g., Cremer-Pople parameters) quantify non-planarity in the 3,4-dihydrofuro ring. Displacements perpendicular to the mean plane (up to 0.3 Å ) require high-resolution crystallographic data and DFT calculations to distinguish static disorder from dynamic motion .
Q. How are hydrogen-bonding networks leveraged in crystal engineering of this compound?
The carbonyl and NH groups form motifs with adjacent molecules, stabilizing the lattice. For example, N–H···O interactions (2.8–3.0 Å) create chains along the a-axis, influencing solubility and melting behavior .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
